6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid
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Overview
Description
6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid, also known as 6-TCPA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid, which is soluble in organic solvents and slightly soluble in water. 6-TCPA has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Crystal Structures and Hydrogen-Bond Networks
6-(4-Chlorophenylamino)6-oxohexanoic acid has been studied for its crystal structures and hydrogen-bond networks. These structures are similar to those found in one form of 6-oxo-6-(phenylamino)hexanoic acid, highlighting the compound's relevance in structural chemistry and crystallography (Feeder & Jones, 1994).
Synthesis and Chemical Behavior
The synthesis and interconversion of similar compounds like 6-aroyl-4-oxohexanoic acids have been explored. These acids are prepared for intermediate use by acid-catalyzed solvolysis of substituted 3-(2-furyl)acrylophenones. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthesis (Short & Rockwood, 1969).
Mass Spectrometric Characterization
Research on monocarboxylic acids with acyl functional groups, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, has been conducted. This includes experimental characterization by electrospray ionization and theoretical studies using DFT calculations. This research is crucial for understanding the mass spectrometric properties and fragmentation behaviors of similar compounds (Kanawati et al., 2007).
Synthesis and Biological Activities
6-Aryl-4-oxohexanoic acids have been synthesized and tested for their effects on eicosanoid biosynthesis and anti-inflammatory in vivo activities. These compounds were evaluated in models used for non-steroidal anti-inflammatory drugs, highlighting their potential in medicinal chemistry (Abouzid et al., 2007).
Enzymatic Production Methods
An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 has been developed. This method offers a biotechnological approach to producing such compounds, which could be relevant for industrial applications (Yamada et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6-(3,4,5-Trichlorophenyl)-6-oxohexanoic acid is the gamma-aminobutyric acid-gated chloride channel (GABA-Cl) selective for mites . GABA-Cl is a key neurotransmitter receptor in the nervous system of mites, and its inhibition leads to a paralytic action in the target organism .
Mode of Action
This compound acts as a non-competitive antagonist of the GABA-Cl channel . This means that it binds to a site on the GABA-Cl channel that is distinct from the active site, altering the channel’s conformation and preventing the binding of GABA. This inhibition of GABA-Cl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
The compound’s action on the GABA-Cl channel disrupts the normal functioning of the mite’s nervous systemThe overall effect is a disruption of neural signaling, leading to paralysis and death of the mite .
Result of Action
The molecular and cellular effects of this compound’s action are the disruption of neural signaling in mites, leading to their paralysis and death . This makes it an effective treatment for conditions caused by mite infestations, such as Demodex blepharitis .
properties
IUPAC Name |
6-oxo-6-(3,4,5-trichlorophenyl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3O3/c13-8-5-7(6-9(14)12(8)15)10(16)3-1-2-4-11(17)18/h5-6H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCIUNDGVLLIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271376 |
Source
|
Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-76-2 |
Source
|
Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichloro-ε-oxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901271376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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